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Compound of Interest

Compound Name: Ethyl nitroacetate

Cat. No.: B140605

Introduction

Ethyl nitroacetate (NO2CH2CO2CzHs) is a highly valuable and versatile C2-synthon in modern
organic synthesis.[1] Its utility stems from the presence of two key functional groups: an active
methylene group flanked by a nitro and an ester group, and a nitro group that can be readily
transformed into an amine.[1] This unique structure allows ethyl nitroacetate to serve as a
precursor for a wide array of complex molecules, including unnatural a-amino acids, y-
oxoacids, and various heterocyclic systems.[1][2][3] These application notes provide an
overview of its primary uses, detailed experimental protocols for key transformations, and
guantitative data to guide researchers in drug development and synthetic chemistry.

Synthesis of a-Amino Acids

One of the most significant applications of ethyl nitroacetate is its use as a glycine template
for the synthesis of both natural and unnatural a-amino acids.[4] The general strategy involves
the introduction of a desired side chain at the a-carbon, followed by the reduction of the nitro

group to a primary amine.

Synthesis of Ca-Monosubstituted a-Amino Esters

This approach involves a condensation reaction with aldehydes or acetals to form ethyl 2-
nitroacrylates, which are then reduced.[4]
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Final a-Amino

Aldehyde/Acet Condensation Reduction Ester Yield
. . Reference
al Conditions (NaBHa4) Yield (from
nitroacrylate)
TiCla, Pyridine, 85% (for 70% (Zn/HCI
Benzaldehyde , , [4]
THF, 0°C to RT nitroacrylate) reduction)
4-
55% (for N
Methoxybenzald Neat, 150°C, 9h . Not specified [5]
nitropropanoate)
ehyde
TiCla, Pyridine, 48% (overall, N
Furfural Not specified [4]
THF one-pot)
(Dimethoxymeth 35% (for N
Neat, 160°C, 9h . Not specified [5]
yl)benzene nitropropanoate)

o Condensation: To a solution of benzaldehyde (1 eq) and ethyl nitroacetate (1.2 eq) in dry
THF under an inert atmosphere, add pyridine (2 eq). Cool the mixture to 0°C and add
titanium tetrachloride (TiCls, 1.5 eq) dropwise. Allow the reaction to warm to room
temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl
acetate. The organic layers are combined, washed with brine, dried over MgSQOa, and
concentrated to yield crude ethyl 2-nitro-3-phenylacrylate.

o Reduction of Alkene: Dissolve the crude nitroacrylate in ethanol. Add sodium borohydride
(NaBHa4, 3 eq) portion-wise at 0°C. Stir for 2 hours at room temperature. Acidify the mixture
with 10% HCI and extract with ethyl acetate. The combined organic layers are washed, dried,
and concentrated to give ethyl 2-nitro-3-phenylpropanoate (6a).[5]

¢ Reduction of Nitro Group: Dissolve the resulting nitro ester in ethanol. Add zinc dust (5 eq)
followed by the slow addition of concentrated HCI at 0°C. Stir the mixture at room
temperature overnight. Filter the reaction mixture, neutralize the filtrate with a saturated
NaHCOs solution, and extract with ethyl acetate. The organic phase is dried and
concentrated to yield the target a-amino ester. Purification can be achieved by column
chromatography.
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Synthesis of Ca,a-Disubstituted a-Amino Acids

This method is crucial for creating sterically hindered amino acids. It involves a sequential or
one-pot double alkylation of ethyl nitroacetate, followed by reduction and hydrolysis.[6]

Alkylating Agent Base | Conditions Yield
, DIEA, TBAI (cat.), MeCN,
Benzyl Bromide (2.2 eq) 95%
reflux, 24h

DIEA, TBAI (cat.), MeCN,

Ethyl Bromoacetate (2.2 eq) 89%
reflux, 24h
tert-Butyl Bromoacetate (2.2 DIEA, TBAI (cat.), MeCN, 850
0
eq) reflux, 24h

DIEA: N,N-Diisopropylethylamine; TBAI: Tetrabutylammonium iodide

o Dialkylation: To a solution of ethyl nitroacetate (1 eq) in acetonitrile (MeCN), add N,N-
diisopropylethylamine (DIEA, 2.2 eq), a catalytic amount of tetrabutylammonium iodide
(TBAI), and benzyl bromide (2.2 eq). Reflux the mixture for 24 hours. After cooling, dilute
with ethyl acetate and wash sequentially with 1M HCI, saturated NaHCOs, and brine. Dry the
organic layer over MgSOa4 and concentrate under reduced pressure. Purify the crude product
by flash chromatography to obtain ethyl 2,2-dibenzyl-2-nitroacetate.

¢ Nitro Group Reduction: Dissolve the dialkylated nitro ester in acetic acid. Add zinc dust (10
eq) portion-wise while maintaining the temperature below 40°C with an ice bath. Stir for 3
hours at room temperature. Filter off the excess zinc and inorganic salts and wash with ethyl
acetate. Concentrate the filtrate in vacuo.

o Saponification: Dissolve the resulting amino ester in a 2:1 mixture of ethanol and water. Add
potassium hydroxide (KOH, 2M solution) and reflux for 4 hours. Cool the solution and acidify
to pH ~6 with concentrated HCI to precipitate the amino acid. Collect the solid by filtration
and wash with cold water to yield a,a-dibenzylglycine.

Michael Addition Reactions
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The carbanion generated from ethyl nitroacetate is an excellent nucleophile for 1,4-conjugate
addition (Michael reaction) to a,B3-unsaturated carbonyl compounds and other electron-deficient

olefins.[7][8] This reaction is fundamental for constructing 1,5-dicarbonyl compounds and
related structures.[7]

Ethyl Nitroacetate
(Michael Donor)

Base
(e.g., DBU, Et3N)

o,B-Unsaturated Ketone

(Michael Acceptor)
Conjugate Addition

Protonation

,

Michael Adduct
(y-nitro-6-ketoester)

Nef Reaction or
Denitration

G—Oxoacid or Estea
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e Reaction Setup: In a round-bottom flask, dissolve chalcone (1 eq) and ethyl nitroacetate
(1.1 eq) in ethanol.

« Addition of Base: Add a catalytic amount of a suitable base, such as triethylamine (EtsN) or
DBU (1,8-Diazabicyclo[5.4.0]Jundec-7-ene).

o Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, concentrate the solvent under reduced pressure. Dissolve the
residue in ethyl acetate and wash with 1M HCI and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate. The
resulting crude product, a y-nitro ketone, can be purified by crystallization or column
chromatography. This adduct can be further transformed, for instance, into y-oxoacids.[2]

Synthesis of Heterocycles

Ethyl nitroacetate is a precursor for various heterocyclic compounds, most notably
iIsoxazolines and isoxazoles.[9] The reaction with electron-deficient olefins can be directed
towards either Michael addition or a [3+2] cycloaddition-condensation pathway, depending on
the reaction conditions.[9][10]

. . Michael Isoxazoline
Olefin Base | Catalyst Time (h)
Adduct (%) (%)
Methyl Acrylate DBU (cat.) 0.5 95 5
Methyl Acrylate DBU (cat.) 24 10 90
DBU/Cu(OAc):
Methyl Acrylate 0.5 0 >99
(cat.)
Acrylonitrile DBU (cat.) 24 90 10

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b140605?utm_src=pdf-body-img
https://www.benchchem.com/product/b140605?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/192333
https://www.benchchem.com/product/b140605?utm_src=pdf-body
https://www.researchgate.net/publication/24351356_Michael_Additions_versus_Cycloaddition_Condensations_with_Ethyl_Nitroacetate_and_Electron-Deficient_Olefins
https://www.researchgate.net/publication/24351356_Michael_Additions_versus_Cycloaddition_Condensations_with_Ethyl_Nitroacetate_and_Electron-Deficient_Olefins
https://file.medchemexpress.com/batch_PDF/HY-76486/Ethyl-nitroacetate-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Note: The reaction often initially forms the Michael adduct, which then converts to the
isoxazoline over time. Copper catalysis significantly accelerates the cycloaddition pathway.[9]

o Catalyst System: In a flask, add ethyl nitroacetate (1 eq), styrene (1.2 eq), and a catalytic
amount of DBU (0.1 eq) and copper(ll) acetate (0.05 eq) in ethanol.

o Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by
TLC, observing the consumption of starting materials and the formation of the isoxazoline
product.

o Work-up: After the reaction is complete (typically 1-2 hours), filter the mixture to remove the
catalyst. Concentrate the filtrate in vacuo.

 Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with
water. Dry the organic layer, concentrate, and purify the crude product by column
chromatography on silica gel to yield the desired isoxazoline.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Ethyl Nitroacetate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140605#use-of-ethyl-nitroacetate-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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